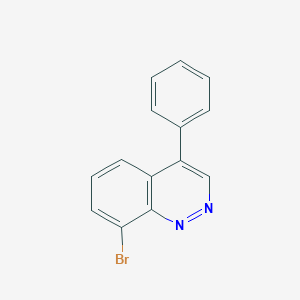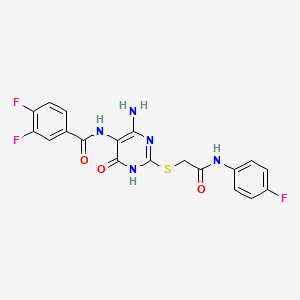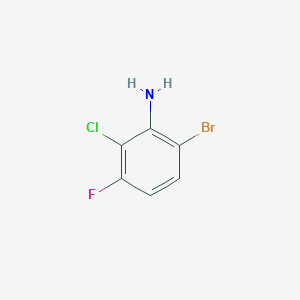![molecular formula C12H9F3N2O3S B14128996 2-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoic acid CAS No. 514180-25-7](/img/structure/B14128996.png)
2-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoic acid is a complex organic compound featuring a furan ring, a trifluoromethyl group, and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoic acid typically involves multiple steps, starting with the preparation of the furan and pyrimidine intermediates. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the pyrimidine ring is often formed via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
The trifluoromethyl group is introduced through a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydropyrimidines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid
- 2-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanoic acid
Uniqueness
Compared to similar compounds, 2-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoic acid exhibits unique properties due to the presence of the propanoic acid group, which can influence its reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
514180-25-7 |
|---|---|
Fórmula molecular |
C12H9F3N2O3S |
Peso molecular |
318.27 g/mol |
Nombre IUPAC |
2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C12H9F3N2O3S/c1-6(10(18)19)21-11-16-7(8-3-2-4-20-8)5-9(17-11)12(13,14)15/h2-6H,1H3,(H,18,19) |
Clave InChI |
ORHGLKNUJMIPHV-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)SC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-N-[1-(1-naphthalenyl)ethyl]benzamide](/img/structure/B14128925.png)
![{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonyl}acetic acid](/img/structure/B14128927.png)



![N-(2-chloro-4-fluorobenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14128954.png)


![1-Chloro-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene](/img/structure/B14128970.png)




![N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14128988.png)
